molecular formula C16H13N3O B3869637 4-(allyloxy)-2-(3-pyridinyl)quinazoline

4-(allyloxy)-2-(3-pyridinyl)quinazoline

Cat. No. B3869637
M. Wt: 263.29 g/mol
InChI Key: DTWVLPFLGBHBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-2-(3-pyridinyl)quinazoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound has been synthesized and studied extensively in recent years, with researchers exploring its various applications in the medical field.

Mechanism of Action

The exact mechanism of action of 4-(allyloxy)-2-(3-pyridinyl)quinazoline is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cellular signaling pathways. This inhibition leads to a decrease in the activity of these pathways, which can ultimately result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-(allyloxy)-2-(3-pyridinyl)quinazoline has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinases. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(allyloxy)-2-(3-pyridinyl)quinazoline in lab experiments is its high purity and stability. This makes it a reliable and consistent compound to work with. Additionally, its potential pharmacological properties make it a promising candidate for further research. However, one limitation of using this compound is its relatively high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on 4-(allyloxy)-2-(3-pyridinyl)quinazoline. One area of interest is its potential as an anti-cancer agent. Further studies are needed to explore its efficacy in different types of cancer and to determine the optimal dosage and administration method. Additionally, researchers are interested in exploring its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Finally, there is a need for further studies on the mechanism of action of this compound, as well as its potential side effects and toxicity.

Scientific Research Applications

4-(allyloxy)-2-(3-pyridinyl)quinazoline has shown potential as a pharmacological agent in various scientific research applications. It has been studied as a potential anti-cancer agent, with researchers exploring its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-prop-2-enoxy-2-pyridin-3-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-2-10-20-16-13-7-3-4-8-14(13)18-15(19-16)12-6-5-9-17-11-12/h2-9,11H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWVLPFLGBHBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Prop-2-enoxy-2-pyridin-3-ylquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.